molecular formula C19H21NO B1293319 3'-Azetidinomethyl-2,4-dimethylbenzophenone CAS No. 898771-71-6

3'-Azetidinomethyl-2,4-dimethylbenzophenone

Cat. No. B1293319
CAS RN: 898771-71-6
M. Wt: 279.4 g/mol
InChI Key: QKDYKYFOTOPKDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidinone derivatives has been a subject of interest due to their potential biological activities. In the case of 3'-Azetidinomethyl-2,4-dimethylbenzophenone, although not directly synthesized in the provided papers, related compounds have been synthesized and evaluated. For instance, a series of 3-phenoxy-1,4-diarylazetidin-2-ones were synthesized and showed potent antiproliferative properties, with some compounds displaying IC50 values in the nanomolar range against breast cancer cells . Another study reported the synthesis of novel azetidin-2-ones with antibacterial activity, where the structures were confirmed by various spectral techniques . These studies highlight the importance of the azetidinone core in medicinal chemistry and its potential for further derivatization.

Molecular Structure Analysis

The molecular structure of azetidinone derivatives is crucial for their biological activity. X-ray crystallography studies have indicated that the torsional angle between phenyl rings in the azetidinone derivatives is important for antiproliferative activity . Additionally, the crystal structure of a related compound, 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, was determined, providing insights into the electronic and structural properties that could be relevant for the activity of azetidinone derivatives .

Chemical Reactions Analysis

Azetidinone derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity. For example, the preparation of 4-mercaptoazetidin-2-ones involved alkylation and acylation reactions, leading to S-substituted azetidinones . Another study utilized a novel azo reagent for the selective esterification of benzylic alcohols under Mitsunobu conditions, which could be applicable to the functionalization of azetidinone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives are influenced by their molecular structure. The azetidinone ring in one of the studied compounds was found to be nearly planar, which could affect its reactivity and interaction with biological targets . The crystallographic study also revealed the presence of chiral centers, which are significant for the stereochemistry and biological activity of these compounds .

properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-(2,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-14-7-8-18(15(2)11-14)19(21)17-6-3-5-16(12-17)13-20-9-4-10-20/h3,5-8,11-12H,4,9-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDYKYFOTOPKDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643257
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(2,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Azetidinomethyl-2,4-dimethylbenzophenone

CAS RN

898771-71-6
Record name Methanone, [3-(1-azetidinylmethyl)phenyl](2,4-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898771-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(2,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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